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molecular formula C6H13ClN2 B8563394 1,4-Diazabicyclo[2.2.2]octane, hydrochloride CAS No. 63872-66-2

1,4-Diazabicyclo[2.2.2]octane, hydrochloride

Cat. No. B8563394
M. Wt: 148.63 g/mol
InChI Key: JLBFLZFFGYGZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06319428B1

Procedure details

In 100 ml of anhydrous tetrahydrofurane under argon at 0° C., 20.27 g (10 mmoles) of 4-styrenesulfonyl chloride CH2═CHC6H4SO2Cl (commercially available from Monomer-Polymer & Dajac Laboratories) were reacted with 14.91 g (10 mmoles) of trifluoromethane-sulfonamide CF3SO2NH2 and 22.44 g (20 mmoles) of (DABCO). After 2 hours at 0° C. and 48 hours at room temperature, the solution was filtered to remove the DABCO hydrochloride formed, and it was thereafter treated with 424 mg (10 mmoles) of anhydrous lithium chloride, which is stored and weighed in a glove box. Immediately, a precipitate of DABCO hydrochloride was formed and the reaction mixture was then again filtered after stirring for 6 hours. After evaporation and drying under vacuum, during 24 hours at room temperature, 31.16 g of the lithium salt of trifluoromethane-sulfonyl(4-styrenesulfonyl)imide were recovered which have a purity characterized by a proton and fluorine RMN higher than 97%.
Quantity
424 mg
Type
reactant
Reaction Step One
[Compound]
Name
4-styrenesulfonyl chloride CH2═CHC6H4SO2Cl
Quantity
20.27 g
Type
reactant
Reaction Step Two
[Compound]
Name
trifluoromethane-sulfonamide CF3SO2NH2
Quantity
14.91 g
Type
reactant
Reaction Step Two
Name
Quantity
22.44 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[N:6]2[CH2:7][CH2:8][N:3]([CH2:4][CH2:5]2)[CH2:2]1.[Cl-:9].[Li+]>O1CCCC1>[CH2:1]1[N:6]2[CH2:7][CH2:8][N:3]([CH2:4][CH2:5]2)[CH2:2]1.[ClH:9] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
424 mg
Type
reactant
Smiles
[Cl-].[Li+]
Step Two
Name
4-styrenesulfonyl chloride CH2═CHC6H4SO2Cl
Quantity
20.27 g
Type
reactant
Smiles
Name
trifluoromethane-sulfonamide CF3SO2NH2
Quantity
14.91 g
Type
reactant
Smiles
Name
Quantity
22.44 g
Type
reactant
Smiles
C1CN2CCN1CC2
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
48 hours at room temperature, the solution was filtered
Duration
48 h
CUSTOM
Type
CUSTOM
Details
to remove the DABCO hydrochloride
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
weighed in a glove box

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1CN2CCN1CC2.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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